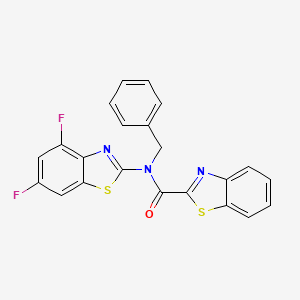

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

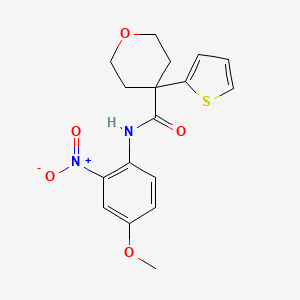

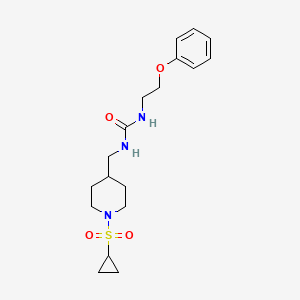

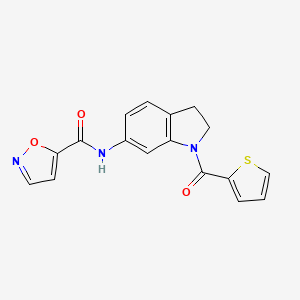

“N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a compound that belongs to the class of organic compounds known as n-benzylbenzamides . It is a derivative of benzothiazole, which has been found to have significant anti-tubercular activity .

Synthesis Analysis

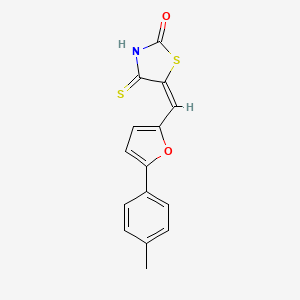

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR). For instance, the 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .Mécanisme D'action

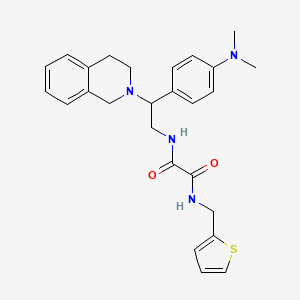

The exact mechanism of action of BTB-1 is not yet fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, including protein tyrosine phosphatases and histone deacetylases. Additionally, BTB-1 has been shown to induce apoptosis (programmed cell death) in cancer cells.

Biochemical and Physiological Effects:

BTB-1 has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, studies have shown that it can also affect the expression of certain genes and proteins. Additionally, BTB-1 has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of BTB-1 for lab experiments is its specificity. It has been shown to selectively target certain enzymes and proteins, making it a valuable tool for studying their functions. Additionally, BTB-1 is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of BTB-1 is its potential toxicity. Further research is needed to determine the safe dosage of BTB-1 for lab experiments.

Orientations Futures

There are several potential future directions for research on BTB-1. One area of interest is the development of BTB-1 analogs with improved properties, such as increased potency or decreased toxicity. Additionally, further research is needed to fully understand the mechanism of action of BTB-1 and its effects on gene expression and protein activity. Finally, there is potential for BTB-1 to be used in combination with other drugs for the treatment of cancer and other diseases.

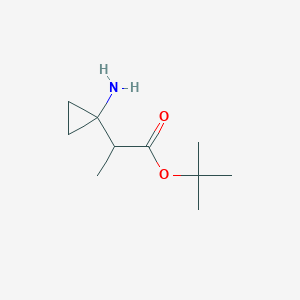

Méthodes De Synthèse

The synthesis of BTB-1 involves several steps, including the reaction of 2-aminobenzo[d]thiazole with 4,6-difluorobenzothiazole-2-carbonyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting amine with benzyl chloride to obtain BTB-1.

Applications De Recherche Scientifique

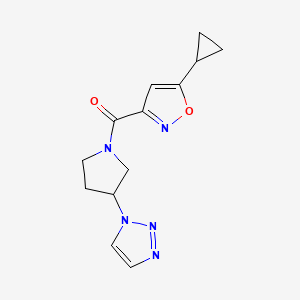

Synthèse d'antidépresseurs

Le composé est impliqué dans la synthèse de molécules antidépressives par des procédés catalysés par les métaux . C'est un domaine important de la chimie médicinale, où différents métaux de transition, notamment le fer, le nickel, le ruthénium et d'autres, servent de catalyseurs dans la synthèse des antidépresseurs . Les motifs structuraux clés inclus dans les médicaments antidépresseurs tels que les antidépresseurs tricycliques (ATC), les inhibiteurs sélectifs de la recapture de la sérotonine (ISRS) et d'autres peuvent être synthétisés de différentes manières efficaces en utilisant des étapes catalysées par les métaux .

Développement de nouveaux antidépresseurs

Le composé pourrait potentiellement être utilisé dans le développement de nouveaux antidépresseurs à double ou à multiples cibles . Ces nouveaux types d'antidépresseurs sont particulièrement essentiels à développer car ils ont un début d'action rapide, peu d'effets secondaires et une fonction cognitive améliorée .

Propriétés

IUPAC Name |

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F2N3OS2/c23-14-10-15(24)19-18(11-14)30-22(26-19)27(12-13-6-2-1-3-7-13)21(28)20-25-16-8-4-5-9-17(16)29-20/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXGYJSHUHRRIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2580136.png)

![(2E)-2-[(3-chlorobenzoyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2580140.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![Spiro[2,3-dihydrochromene-4,4'-piperidine];hydrochloride](/img/structure/B2580147.png)

![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2580149.png)

![N-cyclopropyl-4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}benzamide](/img/structure/B2580150.png)